

# 2-Methylvaleric acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Methylvaleric acid

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## An In-Depth Technical Guide to 2-Methylvaleric Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-methylvaleric acid** (CAS No: 97-61-0), a branched-chain short-chain fatty acid (SCFA). The document details its chemical and physical properties, outlines established synthesis and analytical methodologies, and explores its biological significance, particularly its emerging role in metabolic regulation and drug development. Key information is presented in structured tables and workflows to facilitate understanding and application in a research and development setting.

## Core Chemical and Physical Properties

**2-Methylvaleric acid**, also known as 2-methylpentanoic acid, is a carboxylic acid with the molecular formula  $C_6H_{12}O_2$ .<sup>[1]</sup> Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of **2-Methylvaleric Acid**

Property	Value
CAS Number	97-61-0
Molecular Weight	116.16 g/mol
IUPAC Name	2-Methylpentanoic acid
Synonyms	$\alpha$ -Methylvaleric acid, Methylpropylacetic acid
Appearance	Colorless liquid
Boiling Point	196-197 °C
Density	0.931 g/mL at 25 °C
Refractive Index	1.414 (n <sub>20</sub> /D)
Water Solubility	13 g/L
Vapor Pressure	0.18 mmHg at 25 °C

## Synthesis of 2-Methylvaleric Acid: Experimental Methodologies

The synthesis of **2-methylvaleric acid** can be achieved through several established chemical routes. While a single, standardized laboratory protocol is not universally cited, the most common methods involve the oxidation of the corresponding aldehyde or the carboxylation of a Grignard reagent. A plausible and generalized workflow for its synthesis is described below.

### Synthesis via Oxidation of 2-Methylpentanal

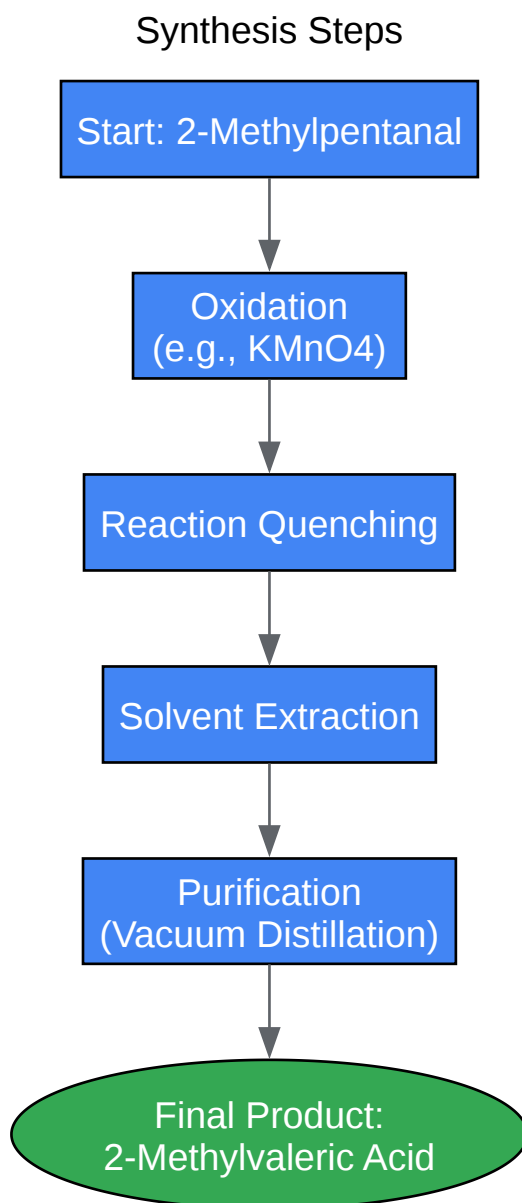
One of the most direct methods for preparing **2-methylvaleric acid** is the oxidation of 2-methylpentanal.<sup>[2]</sup> This method involves the use of a suitable oxidizing agent to convert the aldehyde functional group into a carboxylic acid.

- **Step 1: Reaction Setup:** 2-Methylpentanal is dissolved in an appropriate solvent, and a selected oxidizing agent (e.g., potassium permanganate, Jones reagent) is added portion-wise while monitoring the temperature.

- Step 2: Reaction Execution: The reaction mixture is stirred at a controlled temperature until the oxidation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude **2-methylvaleric acid** is purified by vacuum distillation.

A logical workflow for this synthesis is presented in the following diagram.

## Synthesis Workflow for 2-Methylvaleric Acid



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Caption: A generalized workflow for the synthesis of **2-methylvaleric acid**.

## Analytical Protocols: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the quantification of **2-methylvaleric acid** and other SCFAs in biological matrices.[3] Due to the

low volatility of carboxylic acids, a derivatization step is typically required to convert them into more volatile esters or silyl derivatives prior to analysis.<sup>[4]</sup>

## Detailed Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust method for the analysis of **2-methylvaleric acid** in a liquid matrix (e.g., plasma, fecal water).

### 1. Sample Preparation and Extraction:

- Acidify the sample to a pH of ~2 with hydrochloric acid to ensure the protonation of the carboxylic acid.<sup>[4]</sup>
- Add an internal standard (e.g., a deuterated analog of **2-methylvaleric acid**).
- Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether.<sup>[4]</sup>
- Vortex vigorously and centrifuge to separate the layers.<sup>[4]</sup>
- Collect the organic layer and dry it over anhydrous sodium sulfate.<sup>[4]</sup>
- Evaporate the solvent under a gentle stream of nitrogen.<sup>[4]</sup>

### 2. Derivatization:

- Reconstitute the dried extract in a suitable solvent.
- Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.<sup>[4]</sup>
- Cool to room temperature before injection into the GC-MS system.

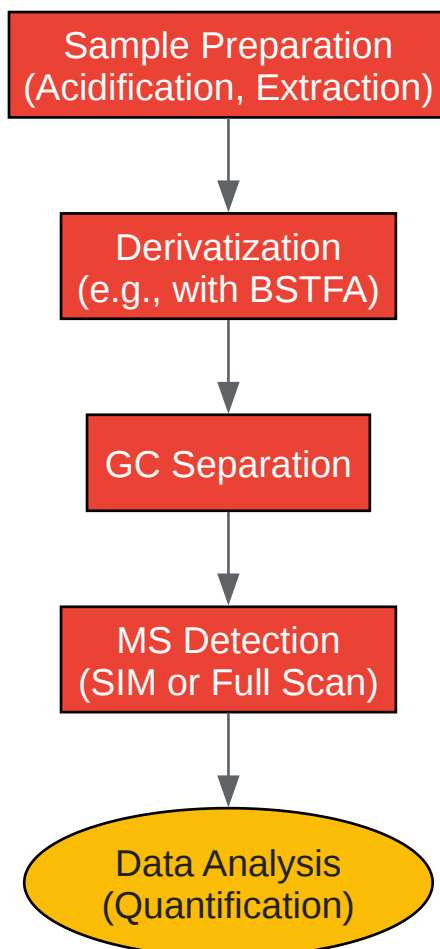
### 3. GC-MS Parameters:

- GC Column: A polar capillary column, such as one with a wax stationary phase (e.g., SH-Rtx™-WAX), is suitable for separating SCFAs.[5]
- Injection Mode: Splitless or split injection, depending on the concentration of the analyte.[5][6]
- Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 200-240°C.[5]
- Carrier Gas: Helium at a constant flow rate.[5]
- MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3][6]

The workflow for this analytical procedure is visualized below.

## GC-MS Analysis Workflow

## Analytical Steps



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Caption: Workflow for the GC-MS analysis of **2-methylvaleric acid**.

## Biological Significance and Role in Drug Development

**2-Methylvaleric acid** is a branched-chain SCFA produced by the metabolism of branched-chain amino acids by gut microbiota.[7] Emerging research has highlighted its potential as a biomarker for metabolic diseases, such as type 2 diabetes, with its levels being significantly reduced in the feces of diabetic mice.[7]

## Signaling Pathways

**2-Methylvaleric acid** is believed to exert its biological effects through two primary mechanisms:

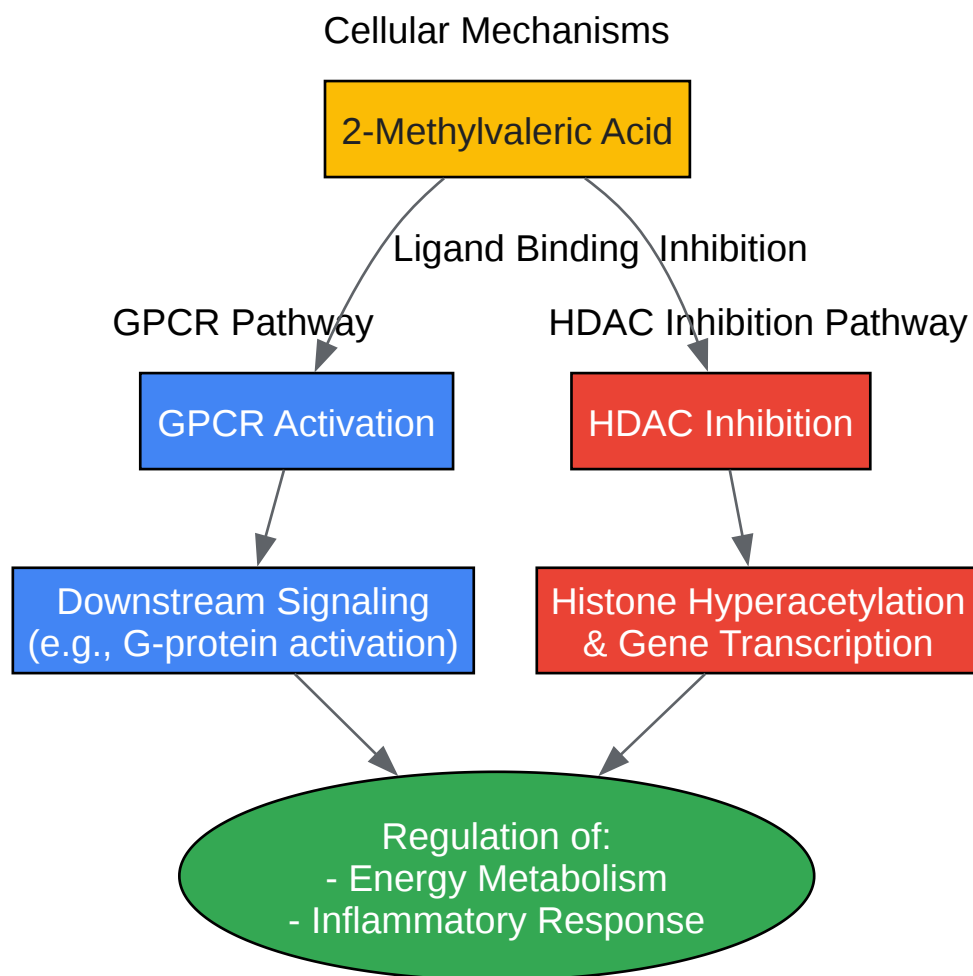
- **G Protein-Coupled Receptors (GPCRs):** As an SCFA, it can act as a ligand for certain GPCRs, initiating intracellular signaling cascades that can modulate host energy metabolism and inflammatory responses.[7]
- **Histone Deacetylase (HDAC) Inhibition:** **2-Methylvaleric acid** may also function as an HDAC inhibitor.[7] By inhibiting HDACs, it can lead to the hyperacetylation of histones, which alters chromatin structure and promotes gene transcription, thereby influencing various cellular processes.[8]

The dual-action mechanism of **2-methylvaleric acid** presents a compelling area of interest for drug development, particularly in the context of metabolic and inflammatory diseases.

The diagram below illustrates these proposed signaling pathways.



## Signaling Pathways of 2-Methylvaleric Acid



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Caption: Proposed signaling mechanisms of **2-methylvaleric acid**.

## Conclusion

**2-Methylvaleric acid** is a multifaceted molecule with established applications in the flavor and fragrance industries and a growing significance in biomedical research. Its role as a product of gut microbial metabolism links it directly to host physiology, and its potential to modulate key signaling pathways through GPCR activation and HDAC inhibition positions it as a molecule of interest for future therapeutic strategies targeting metabolic and inflammatory disorders. The analytical methods detailed herein provide a robust framework for its accurate quantification, which is essential for advancing research in these areas.

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